molecular formula C25H31N5O2 B12163240 N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B12163240
M. Wt: 433.5 g/mol
InChI Key: GQIKNSARAVNUAI-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines benzimidazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzimidazole and indole rings, followed by their coupling through appropriate linkers.

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling of Benzimidazole and Indole Rings: The coupling of the benzimidazole and indole rings can be achieved through various coupling reactions, such as the use of carbodiimides as coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Alkyl halides; typically carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to its combined benzimidazole and indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H31N5O2

Molecular Weight

433.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C25H31N5O2/c1-18-26-21-17-20(10-11-23(21)29(18)13-7-12-28(2)3)27-25(31)24-16-19-8-5-6-9-22(19)30(24)14-15-32-4/h5-6,8-11,16-17H,7,12-15H2,1-4H3,(H,27,31)

InChI Key

GQIKNSARAVNUAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4N3CCOC

Origin of Product

United States

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